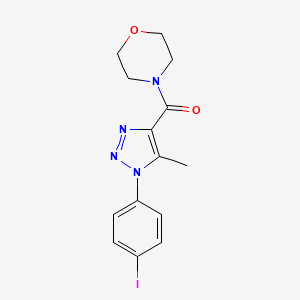

(1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

[1-(4-iodophenyl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN4O2/c1-10-13(14(20)18-6-8-21-9-7-18)16-17-19(10)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVMIVVKMQTPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)I)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction, where an iodine source (such as iodine monochloride) reacts with a phenyl ring.

Attachment of the Morpholino Group: The morpholino group can be attached via a nucleophilic substitution reaction, where a morpholine reacts with a suitable leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole or phenyl derivatives.

Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

(1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring and the iodophenyl group are likely involved in key interactions with the target molecule, while the morpholino group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Key Observations :

- Morpholino Methanone vs. Carboxamide: The morpholino group enhances solubility in polar solvents, whereas carboxamide derivatives (e.g., ZIPSEY, LELHOB) exhibit stronger hydrogen-bonding interactions, critical for enzyme inhibition .

- Aromatic Substituents: Quinoline-containing analogues (e.g., LOHWIP) display planar aromatic systems that facilitate π-π stacking, unlike the non-planar iodophenyl group .

Crystallographic and Conformational Analysis

- Morpholino Ring: Adopts a chair conformation in all analogues, as confirmed by single-crystal studies .

- Dihedral Angles: The iodophenyl group in the target compound is expected to form a larger dihedral angle with the triazole ring (∼55–60°) compared to fluorophenyl (∼54.5° in LOHWIP) due to steric effects . Quinoline derivatives exhibit near-planar geometry (dihedral angle: 4.5° between quinoline and triazole), enhancing crystallinity .

Biological Activity

The compound (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone , with the CAS number 950231-42-2 , is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their role in medicinal chemistry, particularly as antifungal and anticancer agents. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is with a molecular weight of 398.20 g/mol . The structure includes a triazole ring and a morpholino group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 950231-42-2 |

| Molecular Formula | C14H15IN4O2 |

| Molecular Weight | 398.20 g/mol |

Triazoles typically exert their biological effects through interactions with various enzymes and receptors. The specific mechanism for (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone may involve:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes.

- Receptor Modulation : It may interact with specific receptors, altering signaling pathways.

Studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation by affecting cell cycle progression and inducing oxidative stress .

Anticancer Properties

Research has shown that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone have been tested against various cancer cell lines, demonstrating:

- Cell Proliferation Inhibition : IC50 values indicating effective concentration levels required to inhibit 50% of cell growth.

In one study involving triazole derivatives, compounds displayed cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values ranging from to .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The presence of the triazole ring allows these compounds to inhibit fungal sterol synthesis by targeting cytochrome P450 enzymes. While specific data on the antifungal activity of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is limited, its structural analogs have shown promising results against various fungal strains .

Case Studies

Several studies have investigated the biological activities of related triazole compounds:

- Study on Anticancer Activity : A derivative similar to this compound was tested on breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through oxidative stress mechanisms .

- Enzyme Interaction Studies : Research demonstrated that triazole derivatives could effectively bind to aromatase enzymes, which are crucial in estrogen biosynthesis and are often targeted in breast cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.